molecular formula C12H18O2 B1581863 3-Cyclohexene-1-carboxylic acid, 6,6-dimethyl-2-methylene-, ethyl ester CAS No. 35044-58-7

3-Cyclohexene-1-carboxylic acid, 6,6-dimethyl-2-methylene-, ethyl ester

Cat. No.: B1581863
CAS No.: 35044-58-7
M. Wt: 194.27 g/mol
InChI Key: DOVGPJULTGXWJT-UHFFFAOYSA-N
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Description

3-Cyclohexene-1-carboxylic acid, 6,6-dimethyl-2-methylene-, ethyl ester is an organic compound with the molecular formula C12H18O2. It is a derivative of cyclohexene, featuring a carboxylic acid group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the esterification of 3-cyclohexene-1-carboxylic acid with ethanol under acidic conditions. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ethyl ester.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar esterification processes. Advanced techniques, such as continuous flow reactors, can be employed to enhance the efficiency and yield of the reaction. Additionally, purification methods, such as distillation, are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexene-1-carboxylic acid, 6,6-dimethyl-2-methylene-, ethyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) under controlled conditions.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Substitution reactions can be performed using nucleophiles such as halides or alkyl groups in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or alkanes.

  • Substitution: Substitution reactions can result in the formation of halogenated derivatives or alkylated products.

Scientific Research Applications

3-Cyclohexene-1-carboxylic acid, 6,6-dimethyl-2-methylene-, ethyl ester has various applications in scientific research, including chemistry, biology, medicine, and industry.

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.

Biology: In biological research, the compound can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways. Its structural similarity to natural substrates allows it to interact with enzymes and receptors, providing insights into biological processes.

Medicine: . Its ability to undergo various chemical reactions makes it a versatile starting material for the creation of new drugs.

Industry: In the industrial sector, the compound is used in the production of fragrances, flavors, and other specialty chemicals. Its unique properties make it suitable for use in a wide range of applications, from cosmetics to food additives.

Mechanism of Action

The mechanism by which 3-Cyclohexene-1-carboxylic acid, 6,6-dimethyl-2-methylene-, ethyl ester exerts its effects depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism of action would vary based on the specific biological system and the intended therapeutic effect.

Comparison with Similar Compounds

  • 3-Cyclohexene-1-carboxylic acid, methyl ester: This compound is structurally similar but has a methyl ester group instead of an ethyl ester group.

  • 2-Cyclohexene-1-carboxylic acid, 2-methyl-4-oxo-, ethyl ester: This compound has a different substitution pattern on the cyclohexene ring.

Uniqueness: 3-Cyclohexene-1-carboxylic acid, 6,6-dimethyl-2-methylene-, ethyl ester is unique due to its specific substitution pattern and the presence of the ethyl ester group

Properties

IUPAC Name

ethyl 6,6-dimethyl-2-methylidenecyclohex-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-5-14-11(13)10-9(2)7-6-8-12(10,3)4/h6-7,10H,2,5,8H2,1,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVGPJULTGXWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=C)C=CCC1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70865744
Record name 3-Cyclohexene-1-carboxylic acid, 6,6-dimethyl-2-methylene-, ethyl ester
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Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35044-58-7
Record name Ethyl 6,6-dimethyl-2-methylene-3-cyclohexene-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35044-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyclohexene-1-carboxylic acid, 6,6-dimethyl-2-methylene-, ethyl ester
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Record name 3-Cyclohexene-1-carboxylic acid, 6,6-dimethyl-2-methylene-, ethyl ester
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Record name 3-Cyclohexene-1-carboxylic acid, 6,6-dimethyl-2-methylene-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 6,6-dimethyl-2-methylenecyclohex-3-enecarboxylate
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Synthesis routes and methods

Procedure details

260 g of ethyl acetoacetate were mixed with 200 g of mesityl oxide and 200 g of trifluoroboro-etherate in a vessel cooled externally by water and ice in order to maintain the temperature of the mixture at about 0°-5°. The said mixture is maintained at this temperature for 3 days, poured then onto ice (800 g) and neutralized with about 400 g of Na2CO3. Then it was extracted with ether and, after the usual treatments of separation, washing and drying, the combined organic extracts were concentrated. Distillation of the residue (135 g) gave 115 g of the desired product, b.p. 85°-90°/0.1 Torr, which has a purity of 80% as shown by analysis by means of vapour phase chromatography. The product can subsequently be purified by redistillation.
Quantity
260 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Cyclohexene-1-carboxylic acid, 6,6-dimethyl-2-methylene-, ethyl ester
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3-Cyclohexene-1-carboxylic acid, 6,6-dimethyl-2-methylene-, ethyl ester
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3-Cyclohexene-1-carboxylic acid, 6,6-dimethyl-2-methylene-, ethyl ester
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3-Cyclohexene-1-carboxylic acid, 6,6-dimethyl-2-methylene-, ethyl ester
Reactant of Route 5
3-Cyclohexene-1-carboxylic acid, 6,6-dimethyl-2-methylene-, ethyl ester
Reactant of Route 6
3-Cyclohexene-1-carboxylic acid, 6,6-dimethyl-2-methylene-, ethyl ester

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